Calcium;dinitrite;hydrate

Description

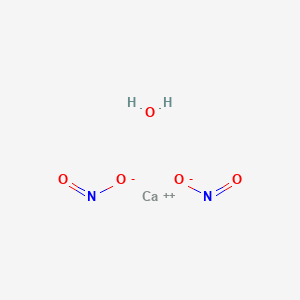

Calcium dinitrite hydrate (Ca(NO₂)₂·xH₂O) is a hydrated inorganic compound composed of calcium cations (Ca²⁺), dinitrite anions (NO₂⁻), and water molecules. The hydration state (x) may vary depending on synthesis conditions, but typical forms include mono-, tetra-, or polyhydrates. Its chemical stability and reactivity are influenced by the hygroscopic nature of nitrite ions and the coordination of water molecules with calcium.

Properties

CAS No. |

10031-34-2 |

|---|---|

Molecular Formula |

CaH2N2O5 |

Molecular Weight |

150.103 |

IUPAC Name |

calcium;dinitrite;hydrate |

InChI |

InChI=1S/Ca.2HNO2.H2O/c;2*2-1-3;/h;2*(H,2,3);1H2/q+2;;;/p-2 |

InChI Key |

JPIAYUJTDFIVPB-UHFFFAOYSA-L |

SMILES |

N(=O)[O-].N(=O)[O-].O.[Ca+2] |

Synonyms |

CALCIUM NITRITE MONOHYDRATE |

Origin of Product |

United States |

Preparation Methods

Reaction Sequence

-

Formation of Sodium Nitrite/Calcium Nitrate Solution :

The solution is cooled to 15–30°C to precipitate sodium nitrate (NaNO₃), which is removed via filtration.

-

Double Salt Formation :

Calcium hydroxide is added to the residual solution to form a double salt:The double salt is insolubilized at 60–80°C and separated by filtration.

-

Decomposition of Double Salt :

The double salt is dissolved in water, releasing calcium dinitrite and regenerating calcium hydroxide:

Data Table 1: Process Conditions and Outcomes

| Parameter | Value/Range | Outcome |

|---|---|---|

| NaNO₂:Ca(NO₃)₂ molar ratio | 1.9–2.2 | Minimizes residual NaNO₃ |

| Cooling temperature | 15–30°C | Precipitates 85–90% NaNO₃ |

| Double salt decomposition | 50–90°C | Yields 95–98% pure Ca(NO₂)₂ |

Advantages :

-

Closed-loop recycling of Ca(OH)₂ reduces raw material costs.

Double Decomposition with Calcium Chloride

A laboratory-scale method involves the reaction of sodium nitrite (NaNO₂) with calcium chloride (CaCl₂) in aqueous solution:

Procedure :

-

Equimolar solutions of NaNO₂ and CaCl₂ are mixed at 25°C.

-

The precipitated NaCl is removed by filtration.

-

The filtrate is concentrated under vacuum to crystallize Ca(NO₂)₂·4H₂O.

Data Table 2: Yield and Purity

| Parameter | Value |

|---|---|

| Reaction temperature | 25°C |

| Yield | 75–80% |

| Purity | 90–92% (hydrate form) |

Limitations :

-

Lower yield compared to industrial methods.

-

Requires extensive washing to remove NaCl residues.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Scale | Purity (%) | Yield (%) | Energy Efficiency |

|---|---|---|---|---|

| NOₓ Gas Reaction | Industrial | 85–90 | 90–95 | Moderate |

| Double Salt Precipitation | Industrial | 95–98 | 85–90 | High |

| Double Decomposition | Laboratory | 90–92 | 75–80 | Low |

Recent Advances and Optimization Strategies

Recent patents highlight innovations in dehydration techniques for calcium nitrate hydrates, which indirectly inform nitrite synthesis. For example, controlled dehydration of Ca(NO₃)₂·4H₂O at 260°C produces anhydrous Ca(NO₃)₂, a precursor for nitrite conversion. Additionally, electrochemical impedance spectroscopy (EIS) has been employed to monitor hydration kinetics, ensuring optimal reaction conditions for nitrite stabilization .

Chemical Reactions Analysis

Types of Reactions: Calcium;dinitrite;hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Due to its strong oxidizing properties, it can participate in reactions where it acts as an oxidizing agent.

Common Reagents and Conditions: Common reagents used in reactions with calcium nitrite monohydrate include acids, bases, and other oxidizing or reducing agents. For example, in acidic conditions, calcium nitrite can be converted to calcium nitrate: [ \text{Ca(NO₂)₂ + O₂ → Ca(NO₃)₂} ]

Major Products: The major products formed from reactions involving calcium nitrite monohydrate depend on the specific reaction conditions. For instance, in the presence of oxygen, calcium nitrate is formed. In other reactions, such as those with reducing agents, different nitrogen-containing compounds may be produced .

Scientific Research Applications

Calcium;dinitrite;hydrate has a wide range of scientific research applications. In the field of chemistry, it is used as a reagent in various synthesis reactions. In biology and medicine, it is studied for its potential use in antimicrobial treatments due to its oxidizing properties. In the industry, it is widely used as a corrosion inhibitor for steel in concrete structures, helping to extend the lifespan of buildings and infrastructure .

Mechanism of Action

The mechanism of action of calcium nitrite monohydrate primarily involves its strong oxidizing properties. When used as a corrosion inhibitor, it reacts with the steel surface to form a protective oxide layer that prevents further oxidation and rust formation. In biological applications, its oxidizing properties can disrupt microbial cell membranes, leading to cell death .

Comparison with Similar Compounds

Structural and Chemical Properties :

- Formula: Ca(NO₃)₂·4H₂O vs. Ca(NO₂)₂·xH₂O.

- Molecular Weight : 236.15 g/mol (nitrate) vs. ~184.10 g/mol (estimated for dinitrite).

- Hydration State : Tetrahydrate (4 H₂O) in nitrate ; dinitrite hydration states are undocumented but likely similar.

- Anion Stability: Nitrate (NO₃⁻) is more thermally stable than nitrite (NO₂⁻), which decomposes at lower temperatures .

Calcium Chloride Dihydrate (CaCl₂·2H₂O)

Physical Properties :

Functional Contrast :

- Unlike nitrites/nitrates, chloride ions (Cl⁻) lack redox activity, limiting their use in oxidation-reduction processes.

Calcium Aluminoferrite Hydrate (C₄AF Hydrates)

Structural Context :

- Cementitious hydrates like C₄AF (Ca₄Al₂Fe₂O₁₀·nH₂O) form layered or amorphous structures during cement hydration .

- Unlike dinitrite/nitrate salts, these compounds are silicate/aluminate-based and contribute to concrete strength via gel formation .

Data Tables

Table 1: Comparative Properties of Calcium Hydrates

Table 2: Spectroscopic and Analytical Methods

Research Findings and Limitations

- Toxicity and Safety : Nitrite salts are generally toxic (e.g., methemoglobinemia risk), restricting their use compared to nitrates or chlorides .

- Industrial Relevance : Calcium nitrate hydrates dominate in agriculture and construction, while dinitrites remain niche due to stability and safety concerns .

Q & A

Q. What are the established synthesis methods for calcium dinitrite hydrate, and how can purity be ensured?

Calcium dinitrite hydrate is synthesized by reacting calcium carbonate (CaCO₃) with nitrous acid (HNO₂) under controlled pH conditions (4–6) to avoid decomposition of nitrite ions. The reaction is typically carried out at 5–10°C to minimize thermal degradation . Post-synthesis, crystallization is achieved by slow evaporation. Purity is verified via X-ray diffraction (XRD) to confirm crystallinity and titration with potassium permanganate to quantify residual nitrate impurities. Gravimetric analysis after thermal dehydration (110°C) can determine the hydrate stoichiometry (e.g., x = 1–4) .

Q. Which analytical techniques are most effective for quantifying calcium dinitrite hydrate in aqueous solutions?

- UV-Vis Spectrophotometry : Measure absorbance at 210–220 nm (λₘₐₓ for nitrite ions) in neutral pH buffers. Calibration curves are linear (R² > 0.99) within 1–100 µg/mL .

- Ion Chromatography : Separate and quantify nitrite (NO₂⁻) and calcium (Ca²⁺) ions using a Dionex IonPac AS22 column with 4.5 mM Na₂CO₃/1.4 mM NaHCO₃ eluent. Detection limits: 0.1 ppm for NO₂⁻ .

- Gravimetric Analysis : Dry samples at 150°C to constant mass to determine water content and validate hydrate stoichiometry .

Q. How should calcium dinitrite hydrate be stored to prevent decomposition?

Store in airtight, opaque containers at 4°C in a desiccator (RH < 20%) to minimize hygroscopicity and oxidation. Avoid contact with organic matter or reducing agents, which can catalyze decomposition to Ca(NO₃)₂ or NH₃. Shelf life is extended by adding stabilizers like 0.1% sodium hydroxide to maintain pH > 8 .

Advanced Research Questions

Q. How do varying hydration states (x = 1–4) of calcium dinitrite affect its reactivity in different solvents?

Hydration states influence solubility and ion mobility. For example:

- Anhydrous Ca(NO₂)₂ : Sparingly soluble in ethanol (<0.5 g/100 mL) but highly soluble in water (220 g/100 mL at 20°C).

- Tetrahydrate (x = 4) : Exhibits 30% lower solubility in water due to lattice stabilization. Reactivity in nonpolar solvents increases with lower hydration, as shown by faster NO₂⁻ release kinetics in dimethyl sulfoxide (DMSO) . Experimental approaches include thermogravimetric analysis (TGA) to quantify hydration states and differential scanning calorimetry (DSC) to study phase transitions .

Q. What experimental approaches resolve contradictions in reported thermodynamic data for calcium dinitrite hydrate?

Discrepancies in ΔHƒ (formation enthalpy) and ΔGƒ (Gibbs free energy) arise from differences in synthesis conditions or impurity levels. To resolve:

- Reproduce calorimetry under inert atmospheres (N₂/Ar) to prevent oxidation.

- Cross-validate with computational methods (e.g., density functional theory) to model lattice energies and compare with experimental data .

- Use high-purity reagents and standardize hydration states via TGA before measurements .

Q. How can the interaction between calcium dinitrite hydrate and silicate ions be mechanistically studied for cement applications?

- Spectroscopic Methods : Fourier-transform infrared (FTIR) spectroscopy identifies Si-O-Ca bonds (peaks at 950–1100 cm⁻¹) formed during reaction with silicates.

- Kinetic Studies : Monitor Ca²⁺ release in simulated cement pore solutions (pH 12–13) using ion-selective electrodes. Rate constants (k) are derived from pseudo-first-order models .

- Microscopy : Transmission electron microscopy (TEM) with energy-dispersive X-ray spectroscopy (EDS) maps elemental distribution in reaction products .

Methodological Considerations

- Controlled Environment : Use gloveboxes for synthesis and handling to prevent atmospheric CO₂ interference, which can precipitate CaCO₃ .

- Data Validation : Include triplicate measurements and spike recovery tests (e.g., 95–105% recovery for NO₂⁻ quantification) to ensure accuracy .

- Safety Protocols : Wear nitrile gloves and eye protection; avoid acidic conditions to prevent toxic NOx gas release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.